

Thermochemical properties of 1,6-Dihydrocarvone

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Compound of Interest

Compound Name: 1,6-Dihydrocarvone

Cat. No.: B1202640

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Introduction: The Need for Thermochemical Data

Thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpies of phase transitions, are fundamental to chemical process design and analysis. For a compound like **1,6-dihydrocarvone**, this data is essential for:

- **Reaction Engineering:** Calculating reaction enthalpies (ΔH_{rxn}) to manage thermal loads in reactors, preventing thermal runaways, and optimizing energy efficiency.
- **Purification and Process Design:** Designing distillation and crystallization processes, which are governed by vaporization and fusion enthalpies.
- **Safety Analysis (HAZOP):** Assessing the energetic potential of the molecule and its reactions to ensure safe handling and storage.
- **Computational Modeling:** Providing accurate parameters for molecular modeling and simulation, which can accelerate the discovery and development of new synthetic routes and applications.

This guide is structured to provide researchers and drug development professionals with both the available estimated data and the detailed methodologies to generate high-fidelity experimental and computational data where none currently exists.

Predicted Thermochemical Properties

In the absence of comprehensive experimental data, computational estimation methods provide valuable first-order approximations. The Joback and Crippen methods, based on group contributions, are frequently used for this purpose. The table below summarizes the estimated thermochemical properties for (E)-dihydrocarvone. It is critical to recognize that these are calculated values and should be used with caution until validated by experimental measurement.

Property	Symbol (Unit)	Estimated Value	Method	Source
Standard Enthalpy of Formation (Gas)	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	-237.81	Joback Method	
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$ (kJ/mol)	6.76	Joback Method	
Enthalpy of Vaporization (at boiling point)	$\Delta_{\text{vap}} H^\circ$ (kJ/mol)	41.63	Joback Method	
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$ (kJ/mol)	11.48	Joback Method	
Octanol/Water Partition Coefficient	logP _{oct/wat}	2.568	Crippen's Method	
Normal Boiling Point	T _{boil} (K)	481.29	Joback Method	
Critical Pressure	P _c (kPa)	2701.41	Joback Method	

Experimental Determination of Thermochemical Properties

Generating empirical data is the gold standard for thermochemical characterization. The following section details the authoritative experimental protocols for determining the key

properties of **1,6-dihydrocarvone**.

Enthalpy of Combustion via Bomb Calorimetry

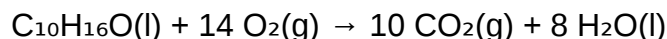
The standard enthalpy of combustion (ΔH°_c) is a cornerstone property from which the standard enthalpy of formation (ΔH°_f) is derived. Constant-volume bomb calorimetry is the definitive technique for this measurement.

Causality of Experimental Choices: The "bomb" is a robust, constant-volume vessel, ensuring that the heat evolved corresponds directly to the change in internal energy (ΔE). The system is submerged in a precisely known mass of water, and the entire assembly's heat capacity is calibrated with a standard substance like benzoic acid to ensure traceability and accuracy.

Experimental Protocol:

- **Calorimeter Calibration:** A pellet of certified benzoic acid (mass $\sim 1\text{g}$) is combusted in the bomb calorimeter. The temperature rise (ΔT) is recorded, and the heat capacity of the calorimeter (C_{cal}) is calculated using the known energy of combustion of benzoic acid. This step is crucial for establishing a self-validating system.
- **Sample Preparation:** A sample of high-purity **1,6-dihydrocarvone** (mass $\sim 0.8\text{-}1.2\text{g}$) is placed in a crucible within the bomb. A fuse wire is positioned to contact the sample.
- **Assembly and Combustion:** The bomb is sealed, purged, and pressurized with an excess of pure oxygen ($\sim 30\text{ atm}$). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded before the sample is ignited electronically.
- **Data Acquisition:** The temperature of the water is monitored until a maximum is reached and the system begins to cool. The net temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
- **Calculation:** The heat released by the reaction (q_{rxn}) is calculated using the formula: $q_{\text{rxn}} = - (C_{\text{cal}} * \Delta T)$. The molar enthalpy of combustion is then determined from q_{rxn} and the moles of the sample.

Derivation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°_f) is calculated from the experimentally determined ΔH°_c using Hess's Law for the combustion reaction:



$$\Delta H^\circ_c = [10 * \Delta H^\circ_f(\text{CO}_2, \text{g}) + 8 * \Delta H^\circ_f(\text{H}_2\text{O}, \text{l})] - [\Delta H^\circ_f(\text{C}_{10}\text{H}_{16}\text{O}, \text{l}) + 14 * \Delta H^\circ_f(\text{O}_2, \text{g})]$$

The standard enthalpies of formation for $\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, and $\text{O}_2(\text{g})$ are well-established, allowing for the direct calculation of ΔH°_f for **1,6-dihydrocarvone**.

Phase Change Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring properties such as the enthalpy of fusion (melting) and heat capacity. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified standards like indium and tin. This ensures the accuracy of the measured transition temperatures and energies.
- **Sample Preparation:** A small, precisely weighed sample of **1,6-dihydrocarvone** (5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
- **Thermal Program:** The sample is subjected to a controlled heat/cool/heat cycle under an inert nitrogen atmosphere to erase its thermal history. Data is collected during the final heating ramp (e.g., 10 °C/min).
- **Data Analysis:**
 - **Enthalpy of Fusion (ΔH_{fus}):** The endothermic peak corresponding to melting is integrated. The area of this peak is directly proportional to the heat absorbed, yielding the enthalpy of fusion.

- Heat Capacity (Cp): Cp is determined by measuring the displacement in the heat flow baseline between the sample run and a baseline run with empty pans. A run with a sapphire standard of known heat capacity is used for accurate quantification.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔH_{vap}) can be determined by measuring the vapor pressure of **1,6-dihydrocarvone** as a function of temperature and applying the Clausius-Clapeyron equation. Techniques like the concatenated gas saturation method are suitable for low-volatility compounds like terpenoids.

Visualization of Experimental Workflow

The following diagram illustrates the relationship between the primary experimental techniques and the thermochemical properties they determine.

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